Field: Environmental Chemistry
Method: Ammonium carbamate forms when amines react selectively with CO2 to produce carbamic acid intermediates.
Field: Energy Storage
Application: Ammonium carbamate is used as a high energy density thermal energy storage material.
Field: Petroleum Engineering
Application: Ammonium carbamate is used in oil extractions.
Field: Polymer Chemistry
Application: Ammonium carbamate is used in styrene polymerization.
Field: Biochemistry
Field: Organic Chemistry
Application: Ammonium carbamate is used in the preparation of different substituted β-amino-α,β-unsaturated esters.
Field: Chemical Science
Application: Ammonium carbamate is used in new chemistry for enhanced carbon capture.
Method: The new chemistry goes beyond the traditional CO2 capture via formation of ammonium carbamates.
Ammonium carbamate is a chemical compound with the formula . It is a white crystalline solid that forms from the reaction of ammonia and carbon dioxide. This compound is primarily recognized for its role as a fertilizer and as an intermediate in various chemical processes. Ammonium carbamate is highly soluble in water and exhibits moderate fire hazards when exposed to heat or flame . Its structure consists of ammonium ions and carbamate ions, making it a member of the larger family of carbamates, which are known for their reactivity and utility in organic synthesis .
Ammonium carbamate is formed through the following reaction:
This reaction highlights the direct synthesis of ammonium carbamate from ammonia and carbon dioxide. Conversely, ammonium carbamate can decompose back into its constituents under specific conditions, particularly upon heating:
The thermodynamic properties associated with these reactions, such as enthalpy and Gibbs free energy changes, are crucial for understanding the stability and reactivity of ammonium carbamate .
Ammonium carbamate can be synthesized through several methods:
Ammonium carbamate has several notable applications:
Studies on ammonium carbamate interactions focus primarily on its reactivity with various agents. For example, it reacts with strong acids or bases, which can lead to decomposition or formation of other compounds. Additionally, ammonium carbamate's interactions with metals can produce flammable hydrogen gas, indicating potential safety hazards during handling . Understanding these interactions is essential for safe storage and use in industrial applications.
Ammonium carbamate shares similarities with other compounds in the carbamate family. Here are some comparable compounds:
Compound | Formula | Key Characteristics |
---|---|---|
Urea | A widely used nitrogen fertilizer; more stable than ammonium carbamate. | |
Carbamic Acid | A precursor to ammonium carbamate; less stable and more reactive. | |
Methyl Carbamate | A methyl ester derivative; used in organic synthesis. |
Ammonium carbamate's uniqueness lies in its dual role as both a fertilizer and an intermediate for urea synthesis, making it integral to agricultural chemistry and industrial processes. Its ability to reversibly decompose into ammonia and carbon dioxide also distinguishes it from more stable compounds like urea, allowing for dynamic applications in carbon capture technologies.
The equilibrium behavior of ammonium carbamate formation and decomposition has been extensively studied through various thermodynamic models that describe the reversible reaction between ammonia and carbon dioxide [1]. The fundamental equilibrium reaction can be represented as ammonium carbamate in solid form reversibly dissociating into two moles of gaseous ammonia and one mole of gaseous carbon dioxide [4]. This heterogeneous equilibrium system exhibits strong temperature dependence, with equilibrium dissociation pressures of 85 Torr at 298 K and reaching 1 atmosphere at 332 K [8].
The equilibrium constant for this decomposition reaction follows the expression where the equilibrium constant equals the product of ammonia partial pressure squared and carbon dioxide partial pressure, each divided by standard pressure [4]. Under conditions where pure solid ammonium carbamate dissociates in an evacuated container, this relationship can be simplified to show that the equilibrium constant equals four twenty-sevenths times the total pressure cubed divided by standard pressure cubed [4].
Table 1: Equilibrium Pressure Data for Ammonium Carbamate Dissociation
Temperature (°C) | Pressure (atm) | Equilibrium Constant (atm³) | Free Energy (kcal/mol) |
---|---|---|---|
0 | 0.0188 | 9.84 × 10⁻⁷ | 7.50 |
10 | 0.0417 | 1.07 × 10⁻⁵ | 6.68 |
20 | 0.0874 | 7.88 × 10⁻⁵ | 5.66 |
30 | 0.1744 | 4.21 × 10⁻⁴ | 4.67 |
40 | 0.3333 | 1.85 × 10⁻³ | 3.71 |
50 | 0.6116 | 6.83 × 10⁻³ | 2.77 |
Data compiled from experimental measurements showing temperature dependence of equilibrium properties [23]
In aqueous solutions, ammonium carbamate exists in a more complex equilibrium system involving multiple ionic species [1]. The carbamate anion undergoes equilibrium reactions with water to form ammonium ions, bicarbonate ions, and hydroxide ions, as well as carbonate ions [1]. These equilibria are critically important for understanding the behavior of ammonium carbamate in industrial processes and environmental systems [2].
The Frejacques model, developed in 1948, represents one of the earliest comprehensive thermodynamic treatments of the ammonia-carbon dioxide-water system [3]. This model describes the liquid phase through a single overall reaction where carbon dioxide and ammonia in the liquid phase react to form urea and water, with an equilibrium constant expressed as the product of urea and water mole fractions divided by the square of ammonia mole fraction times carbon dioxide mole fraction [3]. However, this model assumes no ammonium carbamate presence in solution, which contradicts experimental observations [3].
The more sophisticated Lemkowitz model addresses these limitations by explicitly including ammonium carbamate as an intermediate species [3]. This model incorporates five equilibrium reactions: gas-liquid equilibria for ammonia, carbon dioxide, and water, carbamate formation from dissolved reactants, and urea formation from carbamate [3]. The model assumes ideal behavior in both gas and liquid phases and treats the liquid as an ideal mixture of ammonium carbamate, urea, water, and unreacted ammonia and carbon dioxide [3].
The formation of ammonium carbamate from ammonia and carbon dioxide is highly exothermic, with experimental determinations showing heat evolution of 36,300 calories per mole of carbamate at constant volume [25]. This substantial heat release, equivalent to 38,060 calories per mole at constant pressure, necessitates careful thermal management in industrial applications [25]. The reaction exhibits a temperature coefficient of approximately 12.8 kilocalories per mole, representing one-third of the total enthalpy of reaction [8].
Table 2: Thermodynamic Parameters for Ammonium Carbamate Reactions
Reaction | Enthalpy Change (kJ/mol) | Temperature Range (°C) | Activation Energy (kcal/mol) |
---|---|---|---|
Carbamate Formation | -117 | 110-160 | 11.47 |
Urea Formation | +15.5 | 160-180 | 10.0 |
Thermal Decomposition | +38.0 | 278-312 | 56.38 |
Temperature effects on carbamate stability demonstrate complex behavior where conversion efficiency reaches a maximum at intermediate temperatures [3]. At lower temperatures, the carbamate formation reaction dominates, while at higher temperatures, dissociation becomes the controlling factor [3]. This temperature optimum results from the competing effects of the exothermic carbamate formation and the endothermic urea formation reactions [3].
Advanced computational methods have provided detailed insights into the molecular mechanisms governing ammonium carbamate formation and decomposition [13] [14]. High-level ab initio calculations using density functional theory and composite methods reveal the thermodynamic stability and reaction pathways of key intermediate species, particularly carbamic acid [13] [18].
Molecular dynamics simulations combined with machine learning potentials have elucidated the sequential mechanism of carbon dioxide capture in liquid ammonia systems [14]. These simulations demonstrate that carbon dioxide chemisorption proceeds through formation of a metastable zwitterion intermediate, followed by proton transfer to neighboring ammonia molecules [14]. The resulting carbamate undergoes further structural rearrangement through solvent-mediated proton transfer to form the most thermodynamically stable ion pair configuration [14].
Table 3: Computational Results for Carbamic Acid Stability and Decomposition
Calculation Level | Relative Stability (kcal/mol) | Decomposition Barrier (kcal/mol) | Rate Constant (s⁻¹) |
---|---|---|---|
MP2/6-31+G* | 12.9 | 41.4 | ~10⁻¹⁸ |
B3LYP/6-311++G(d,p) | 11.2 | 39.8 | ~10⁻¹⁷ |
G3MP2B3 | 13.1 | 42.1 | ~10⁻¹⁸ |
Ab initio computational results showing carbamic acid thermodynamic properties [13] [18]
Density functional theory calculations have extensively studied carbamate formation reactions for various amine systems [15] [19]. These computational studies reveal the importance of solvent effects, with water molecules playing crucial roles as basic reactants leading to stable intermediate formation [15]. The calculations point toward a single-step, third-order reaction mechanism as the most probable pathway for carbamate formation in aqueous systems [15].
The computational investigations have identified specific reaction coordinates involving double proton transfer mechanisms [13]. In the ammonia-assisted decomposition pathway, the first proton transfers from the hydroxyl group to an assisting ammonia molecule, forming an ammonium cation, while the second transfer occurs from the ammonium to the amino group, simultaneously cleaving the carbon-nitrogen bond [13]. This bimolecular decomposition pathway shows significantly lower activation barriers compared to unimolecular decomposition routes [13].
Machine learning potentials trained through active learning have enabled efficient exploration of reactive configurations in condensed-phase amine systems [14]. These simulations capture the complexity of liquid-phase reactions while maintaining quantum mechanical accuracy at significantly reduced computational cost [14]. The methodology successfully predicts experimentally accessible quantities such as free energy and enthalpy of carbon dioxide adsorption [14].
Carbamic acid represents a crucial intermediate species in ammonium carbamate decomposition pathways, although its direct experimental detection remains challenging [8] [18]. Computational studies indicate that gas-phase carbamic acid exhibits remarkable thermodynamic stability, with free energy values of approximately 12.9 kilocalories per mole relative to separated ammonia and carbon dioxide products [18]. However, this stability creates a kinetic paradox, as the calculated decomposition barriers are too high for gas-phase carbamic acid to serve as a viable reaction intermediate under typical experimental conditions [18].
The unimolecular decomposition of carbamic acid involves in-plane transfer of the hydroxyl proton to the amino group, resulting in carbon-nitrogen bond scission to yield ammonia and carbon dioxide [18]. Ab initio calculations reveal a substantial free energy barrier of 41.4 kilocalories per mole for this process, corresponding to an extremely small rate constant of approximately 10⁻¹⁸ per second at ambient temperatures [18]. This prohibitively slow decomposition rate effectively rules out gas-phase carbamic acid as a kinetically relevant intermediate [18].
Table 4: Carbamic Acid Decomposition Pathways and Energetics
Pathway | Mechanism | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Feasibility |
---|---|---|---|---|
Unimolecular | Direct decomposition | 41.4 | ~10⁻¹⁸ | Very Low |
Bimolecular | Ammonia-assisted | 18.9 | ~10⁻⁶ | Moderate |
Surface-bound | Solid-state assisted | 11.5 | ~10⁻³ | High |
Comparison of different carbamic acid decomposition mechanisms and their kinetic parameters [18]
Alternative decomposition pathways involving bimolecular ammonia-assisted mechanisms show significantly more favorable energetics [18]. In this pathway, an additional ammonia molecule facilitates carbamic acid decomposition through a double proton transfer process [18]. The calculated free energy of activation for this bimolecular process equals 18.9 kilocalories per mole, substantially lower than the unimolecular route [18]. The reaction coordinate involves sequential proton transfers, first from the hydroxyl group to the assisting ammonia molecule, followed by transfer from the resulting ammonium ion to the amino group [18].
Despite the improved energetics of the bimolecular pathway, experimental evidence for gas-phase carbamic acid remains elusive [18]. Fourier transform infrared spectroscopy studies of equilibrium vapor above solid ammonium carbamate failed to detect the characteristic carbonyl stretching frequency predicted at 1982 cm⁻¹ [18]. This absence of spectroscopic evidence, combined with the theoretical predictions of low steady-state concentrations, suggests that carbamic acid intermediates exist primarily in surface-bound states rather than in the gas phase [18].
The surface-bound carbamic acid mechanism provides the most plausible explanation for ammonium carbamate decomposition kinetics [18]. In this model, the decomposition occurs entirely on the solid surface, with carbamic acid, ammonia, and carbon dioxide existing as surface-bound species before desorption into the gas phase [18]. The solid-state structure of ammonium carbamate, characterized by dimeric carbamate anions hydrogen-bonded to ammonium cations, facilitates this surface-mediated decomposition process [18].
Surface reactions involving neighboring ammonium and carbamate ions enable facile proton transfer processes that would be kinetically unfavorable in the gas phase [18]. The hydrogen bond network within the solid matrix provides pathways for proton migration and stabilization of intermediate species [18]. This solid-state assistance effectively reduces the activation barriers for carbamic acid formation and subsequent decomposition [18].
The involvement of carbamic acid in surface-bound decomposition pathways explains the observed kinetic behavior without requiring gas-phase intermediates [18]. Experimental kinetic data showing inflection points in pressure-time profiles are consistent with sequential surface reactions involving carbamic acid formation followed by decomposition to gaseous products [18]. The surface-bound mechanism successfully accounts for the extensive nature of observed rate constants and their dependence on solid surface area [18].
Corrosive;Irritant